Allene

Descripción general

Descripción

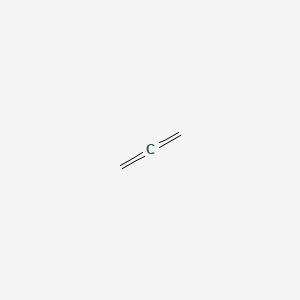

Allene, also known as propadiene, is an organic compound with the formula H₂C=C=CH₂. It is the simplest member of the this compound family, characterized by having two consecutive double bonds (cumulated dienes) involving a central carbon atom bonded to two terminal carbon atoms. This unique structure imparts distinct chemical properties to allenes, making them valuable in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Allenes can be synthesized through several methods, including:

Decarboxylative Coupling: A copper-catalyzed decarboxylative coupling reaction of aryl alkynyl carboxylic acid, paraformaldehyde, and dicyclohexylamine in diglyme at 100°C for 2 hours.

Peterson Elimination: Lithium alkoxides of β-silylallylic alcohols undergo Peterson elimination in dimethylformamide to yield allenes.

Industrial Production Methods

Industrial production of allenes often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. For example, a CuI-catalyzed synthesis of 1,3-disubstituted allenes from 1-alkynes and N-tosylhydrazones is operationally simple and gives the desired products in good yields .

Análisis De Reacciones Químicas

Allenes undergo a variety of chemical reactions, including:

Oxidation: Allenes can be oxidized to form epoxides or other oxygenated products.

Reduction: Reduction of allenes typically yields alkenes or alkanes.

Cycloaddition: Allenes participate in cycloaddition reactions, forming cyclic compounds such as benzofurans, chromenes, and quinolines.

Substitution: Electrophilic addition and substitution reactions with various electrophiles, such as halo- or seleno-hydroxylations.

Common reagents and conditions used in these reactions include palladium catalysts, copper catalysts, and various electrophiles. Major products formed from these reactions include cyclic compounds, epoxides, and alkenes .

Aplicaciones Científicas De Investigación

Drug Development

Allenes have been identified as crucial intermediates in the synthesis of various pharmaceutical compounds. Their unique reactivity allows for the formation of complex structures that are difficult to achieve through traditional methods.

- Case Study: Anticancer Agents

A recent study demonstrated that allenes can enhance the efficacy of antibody-drug conjugates (ADCs), particularly in targeting cancer cells. The Dolaflexin platform utilizes allene derivatives to improve drug solubility and pharmacokinetics, thereby increasing therapeutic efficacy against tumors with low antigen expression .

Immuno-Oncology

Allenes have shown promise in immuno-oncology applications by enhancing dendritic cell activation. This synergy with PD-1 inhibitors has been observed in preclinical models, suggesting potential for improved cancer therapies .

Synthesis Methodologies

Recent advancements in this compound synthesis have focused on safer and more efficient methods. For instance, a novel nickel-catalyzed approach allows for the synthesis of allenes from stable organic halides, reducing hazards associated with traditional organometallic compounds .

| Synthesis Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nickel-Catalyzed | 1,3-enyne + alkyl/aryl iodide | Mild conditions | High chemo- and regioselectivity |

| Photoredox/Copper | Alkyl bis(catecholato)silicates | Blue light irradiation | Formation of allenyl ketones |

| Palladium-Catalyzed | β-hydrogen elimination | Variable sp2-carbon sources | Diverse this compound structures |

Radical Additions

Radical reactions involving allenes have garnered attention due to their ability to generate complex molecules under mild conditions. The unique reactivity of allenes allows for selective functionalization, making them valuable in synthetic pathways .

Material Science Applications

Allenes are also being explored for their potential in developing new materials. Their unique electronic properties make them suitable candidates for creating advanced polymers and nanomaterials.

- Case Study: Polymer Development

Research has indicated that incorporating this compound units into polymer backbones can enhance thermal stability and mechanical properties, leading to innovative applications in coatings and composites .

Recent Advances

Recent studies have highlighted significant advancements in asymmetric synthesis using allenes, enabling the production of chiral compounds with high enantioselectivity . These developments are crucial for creating pharmaceuticals with specific biological activities.

Mecanismo De Acción

The unique structure of allenes, with two cumulated double bonds, allows them to participate in a wide range of chemical reactions. The central carbon atom is sp-hybridized, forming two sigma bonds and two pi bonds with the terminal carbon atoms, which are sp²-hybridized . This geometry enables allenes to undergo various addition, cycloaddition, and substitution reactions, often involving the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparación Con Compuestos Similares

Allenes are compared with other similar compounds, such as:

Similar compounds include propyne, butadiene, and other cumulated dienes .

Actividad Biológica

Allene, a compound characterized by its unique structure featuring a cumulated double bond system, has garnered significant interest in the fields of organic chemistry and medicinal research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug discovery, and potential therapeutic uses.

Structure and Properties of this compound

This compound (C3H4) is a hydrocarbon that contains a central carbon atom bonded to two terminal carbon atoms through double bonds. This unique arrangement allows for distinct reactivity patterns, making allenes valuable in synthetic chemistry and biological applications.

Biological Activities of this compound

1. Enzymatic Activity and Pathways

This compound oxide synthase (AOS) is a crucial enzyme involved in the biosynthesis of jasmonic acid (JA), which plays a vital role in plant defense mechanisms. AOS catalyzes the conversion of hydroperoxides derived from fatty acids into unstable this compound epoxides, which subsequently cyclize to form cyclopentenone acids, precursors to JA . The following table summarizes the enzymatic activities associated with AOS:

| Reaction Type | Substrate | AOS Activity (Δ A234 min−1 mg−1 protein) |

|---|---|---|

| AOS | HPOT | 8.5 |

| AOS | HPOD | 7.4 |

| HPL | HPOT | 0 |

| HPL | HPOD | ND |

2. Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance, bifunctionalized this compound extracts have shown inhibitory effects against pathogens responsible for Pneumocystis carinii pneumonia . Additionally, bis(pyridyl)this compound-derived gold complexes exhibit promising anticancer activity against breast cancer cells, with studies indicating selective interactions with DNA structures associated with tumorigenesis .

3. Covalent Modifiers in Drug Discovery

A recent study identified an this compound warhead that selectively targets histidine residues in proteins, expanding the toolbox for covalent probe design in chemical biology . This discovery emphasizes the potential of allenes in developing targeted therapies by covalently modifying specific amino acids within protein structures.

Case Studies

Case Study 1: this compound Oxide Synthase in Plant Defense

In Arabidopsis thaliana, AOS was found to be part of a multimeric complex that catalyzes consecutive steps in an eicosanoid-like biosynthetic pathway. This complex includes lipoxygenase (LOX) enzymes that cooperate to produce oxylipins, crucial for plant defense against microbial attacks . The study revealed that different isoenzymes of AOC exhibit non-overlapping functions during various stages of plant development.

Case Study 2: Anticancer Activity of this compound Derivatives

Research on gold carbene complexes derived from allenes demonstrated significant anticancer properties against breast cancer cells. The study highlighted that these complexes interact selectively with non-canonical i-motif DNA structures, suggesting their potential as novel anticancer agents through targeted DNA binding .

The biological activity of allenes is attributed to their ability to act as electrophiles, allowing them to form covalent bonds with nucleophilic residues in proteins and nucleic acids. This reactivity can lead to modifications that alter protein function or inhibit pathogen growth.

Propiedades

IUPAC Name |

propa-1,2-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYABWNGZIDDRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-93-9 | |

| Record name | Polyallene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029178, DTXSID801027035 | |

| Record name | 1,2-Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propadiene-1,3-diylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB] | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-34.5 °C @ 760 MM HG | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.787 | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5430.0 [mmHg] | |

| Record name | Propadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GAS, COLORLESS | |

CAS No. |

463-49-0, 12075-35-3, 60731-10-4 | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012075353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propadienylidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060731104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propadiene-1,3-diylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AV0LZ8QKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136 °C | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.